1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide is a chemical compound notable for its potential applications in medicinal chemistry. It is classified under sulfonamides, which are compounds containing a sulfonamide functional group (–SO2NH2) attached to an organic moiety. This compound has garnered attention due to its structural properties and biological activities, particularly in the field of drug development.
This compound can be categorized as a sulfonamide, which is a class of compounds that includes various drugs used primarily as antibiotics and diuretics. Sulfonamides are characterized by their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific compound 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide features a chlorinated phenyl group, enhancing its biological activity and selectivity.
The synthesis of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide typically involves a multi-step process. One established method includes the following steps:
The molecular structure of 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide can be depicted as follows:
The compound features:
1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions typical for sulfonamides, including:
The mechanism of action for 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide primarily involves:
1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further research and development in medicinal chemistry.
Introduction to the Compound1-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide (CID 17740999, C₁₀H₁₂ClNO₂S) is a synthetically engineered small molecule integrating three pharmacophoric elements: a 4-chlorophenyl moiety, a cyclopropylamine group, and a methanesulfonamide linker [6]. This hybrid architecture positions it as a strategic scaffold in medicinal chemistry, designed to exploit the stereoelectronic properties of each subunit while addressing limitations of earlier sulfonamide-based bioactive compounds.
The deliberate fusion of sulfonamide and cyclopropane motifs leverages distinct physicochemical advantages:
Ring Strain and Electronic Effects: The cyclopropyl group’s high ring strain (27.5 kcal/mol) induces characteristic bond distortions and enhanced σ-bond donor/acceptor capabilities. This facilitates unique interactions with biological targets, such as enzyme active sites requiring planar constraint or hydrophobic pockets [8]. When conjugated with sulfonamides (–SO₂NH–), the cyclopropyl group further augments metabolic stability by shielding the sulfonamide nitrogen from oxidative metabolism, a limitation observed in linear alkyl analogs [6].
Polar Surface Area Modulation: Methanesulfonamide derivatives exhibit optimal membrane permeability due to balanced lipophilicity (clogP ≈ 2.1 for C₁₀H₁₂ClNO₂S) and moderate polar surface area (PSA ≈ 65 Ų). This enables traversal of biological barriers while retaining solubility—a critical factor for central nervous system (CNS)-targeted agents where cyclopropane’s small footprint minimizes P-glycoprotein efflux [8].
Bioisosteric Replacements: The 4-chlorophenyl group serves as a bioisostere for heteroaromatic systems, providing improved synthetic accessibility and tunable π-stacking interactions. Chlorine’s electron-withdrawing nature (−I effect) enhances sulfonamide hydrogen-bonding capacity, potentially strengthening target engagement versus unsubstituted phenyl derivatives [5].
Table 1: Physicochemical Drivers for Hybrid Architecture Design
Structural Element | Key Property | Functional Impact |
---|---|---|
Cyclopropyl group | High bond angle strain | Conformational constraint & target selectivity |
Methanesulfonamide linker | H-bond donor/acceptor capability | Enhanced protein binding affinity |
4-Chlorophenyl ring | Moderate lipophilicity (π ≈ 2.0) | Membrane permeability & cellular uptake |
N-Cyclopropyl substitution | Steric shielding of sulfonamide N-H | Resistance to CYP450-mediated metabolism |
The chlorophenyl-cyclopropyl motif has undergone iterative refinement across drug discovery campaigns:
Early Antimetabolites (1930s–1960s): Sulfanilamide derivatives like 4-amino-N-(4-chlorophenyl)benzenesulfonamide (CID 788021) established the antimicrobial potential of chlorophenyl-sulfonamide hybrids . However, metabolic instability and toxicity limited utility. Cyclopropane integration emerged in the 1970s with compounds such as [1-(4-chlorophenyl)cyclopropyl]methanamine (CID 4120166), leveraging the ring’s rigidity to reduce off-target effects [2].
Synthetic Methodologies (1990s–2010s): Advances in cyclopropanation (e.g., Simmons–Smith reactions) and sulfonamide coupling enabled diverse architectures. Key milestones include:
Transition-metal-catalyzed C–N bond formation for N-cyclopropyl sulfonamides [6].
Modern Targeted Therapies (Post-2010): BRAF inhibitors (e.g., US11634409B2) exploit 4-chlorophenyl-cyclopropyl units to allosterically modulate kinase conformations. These compounds demonstrate nanomolar potency against V600E-mutant BRAF in metastatic melanoma, validating the scaffold’s relevance in oncology [8].
Table 2: Milestones in Chlorophenyl-Cyclopropyl Pharmacophore Development
Era | Exemplar Compound | Therapeutic Application | Innovation |
---|---|---|---|
1930s | 4-Amino-N-(4-chlorophenyl)benzenesulfonamide | Antimicrobial | Proto-hybrid sulfonamide-chlorophenyl scaffold |
1970s | [1-(4-Chlorophenyl)cyclopropyl]methanamine | CNS agent precursor | Cyclopropyl for metabolic stabilization |
2000s | 1-(4-Chlorophenyl)cyclopropylmethanone | Kinase-targeted intermediate | Piperazine-sulfonamide bioisosterism |
2020s | BRAF inhibitors (US11634409B2) | Metastatic melanoma | Chlorophenyl-cyclopropyl in allosteric inhibition |
Despite empirical advances, fundamental SAR gaps impede rational optimization:
Stereoelectronic Tuning: The directional dependence of sulfonamide H-bond donation remains unquantified. Computational models suggest N–H bond polarization varies by >15% between ortho- and para-chlorophenyl regioisomers (e.g., CID 17740999 vs. 1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide, CID 17740999) [6] [8]. Empirical validation is lacking for electrostatic potential (ESP) maps predicting target affinity.
Conformational Dynamics: Cyclopropyl rotation barriers (∼5–8 kcal/mol) may enforce distinct bioactive conformations. However, no crystallographic data exists for 1-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide bound to biological targets, obscuring requirements for optimal dihedral angles between the sulfonamide and chlorophenyl planes [8].
Metabolic Soft Spots: Preliminary studies indicate competing oxidation pathways:
Sulfoxidation (minor) [6].Deuterium labeling at cyclopropyl methylene positions could probe kinetic isotope effects, but such studies are absent.
Biodistribution Limitations: Although PSA values suggest CNS penetration, in vivo brain:plasma ratios for this scaffold are unreported. This gap is critical given the scaffold’s potential in primary brain neoplasms (e.g., BRAF V600E gliomas) [8].
Table 3: Priority Structure-Activity Relationship Knowledge Gaps
SAR Domain | Current Uncertainty | Experimental Approach | Impact on Design |
---|---|---|---|
Regioisomerism | Ortho vs. para-Cl effects on target engagement | Comparative binding thermodynamics (ITC/SPR) | Kinase/integrin selectivity optimization |
N-Substitution | Cyclopropyl vs. linear alkyl (e.g., ethyl) | Free energy perturbation (FEP) calculations | Metabolic stability vs. potency trade-offs |
Sulfonamide bioisosteres | Carboxamide (e.g., CID 11344213) compatibility | X-ray co-crystallography | Backbone versatility in scaffold hopping |
Halogen replacement | F/Br/CF₃ at phenyl 4-position | Hammett σ⁻ parameter correlations | Tunable electron-withdrawal for H-bond modulation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8